molecular formula C11H19BN2O3 B13978607 (1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-yl)methanol

(1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B13978607
M. Wt: 238.09 g/mol
InChI Key: LSSQFCPQOWISLH-UHFFFAOYSA-N
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Description

(1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-yl)methanol is a boronic ester derivative of pyrazole. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. It is a white to light yellow powder or crystal with a molecular formula of C10H17BN2O2 and a molecular weight of 208.07 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-yl)methanol typically involves the reaction of 1-methylpyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazoline derivatives.

    Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., palladium acetate) with bases like potassium carbonate or sodium hydroxide in organic solvents such as tetrahydrofuran or dimethylformamide.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Biaryl compounds or other substituted pyrazoles.

Scientific Research Applications

(1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-yl)methanol primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form palladium-boron complexes, which facilitate the formation of carbon-carbon bonds. The pyrazole ring can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyrazole-4-boronic acid pinacol ester: Similar structure but lacks the hydroxymethyl group.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar boronic ester group but different substitution pattern on the pyrazole ring.

    2-(1-Methyl-4-pyrazolyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronic ester group but different substitution pattern on the pyrazole ring.

Uniqueness

(1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-yl)methanol is unique due to the presence of both a boronic ester group and a hydroxymethyl group on the pyrazole ring. This dual functionality enhances its reactivity and versatility in organic synthesis, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C11H19BN2O3

Molecular Weight

238.09 g/mol

IUPAC Name

[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-3-yl]methanol

InChI

InChI=1S/C11H19BN2O3/c1-10(2)11(3,4)17-12(16-10)8-6-13-14(5)9(8)7-15/h6,15H,7H2,1-5H3

InChI Key

LSSQFCPQOWISLH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)CO

Origin of Product

United States

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